molecular formula C14H16N2O B15067202 3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole

3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole

Cat. No.: B15067202
M. Wt: 228.29 g/mol
InChI Key: NTXYUGGSGPFFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole is an organic compound that features a chroman ring system fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole typically involves the reaction of 2,2-dimethylchroman-6-carbaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chroman ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromanone derivatives, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal and anticancer agent.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antifungal or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one
  • 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one

Uniqueness

3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole is unique due to the presence of both chroman and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it different from other similar compounds that may only contain one of these rings .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

5-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-1H-pyrazole

InChI

InChI=1S/C14H16N2O/c1-14(2)7-5-11-9-10(3-4-13(11)17-14)12-6-8-15-16-12/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,16)

InChI Key

NTXYUGGSGPFFBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)C3=CC=NN3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.